Octahydro-4,7-methano-1H-indenyl acetate

Catalog No.
S15784005
CAS No.
84411-99-4
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-4,7-methano-1H-indenyl acetate

CAS Number

84411-99-4

Product Name

Octahydro-4,7-methano-1H-indenyl acetate

IUPAC Name

3-tricyclo[5.2.1.02,6]decanyl acetate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h8-12H,2-6H2,1H3

InChI Key

ZDOPVTMGWXOTQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1C3CCC2C3

Octahydro-4,7-methano-1H-indenyl acetate is an organic compound with the molecular formula C12H18O2C_{12}H_{18}O_{2} and a molecular weight of approximately 194.27 g/mol. This compound features a bicyclic structure derived from octahydro-4,7-methano-1H-indene, characterized by its acetate functional group. The compound is primarily recognized for its applications in the fragrance industry due to its pleasant odor profile, which contributes floral and fruity notes to various formulations .

  • Oxidation: This compound can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group in octahydro-4,7-methano-1H-indenyl acetate can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the acetate group to be replaced with other functional groups. Nucleophiles such as sodium methoxide or sodium ethoxide are typically employed in these reactions .

The biological activity of octahydro-4,7-methano-1H-indenyl acetate has been explored in various contexts. Its structure allows it to interact with specific enzymes and receptors, potentially influencing their activity and function. Additionally, the compound may participate in metabolic pathways through the hydrolysis of its acetate group, releasing acetic acid which can engage in various biochemical processes .

The synthesis of octahydro-4,7-methano-1H-indenyl acetate mainly involves the esterification of octahydro-4,7-methano-1H-indene with acetic acid or acetic anhydride. This process is typically catalyzed by sulfuric acid or p-toluenesulfonic acid. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, employing advanced catalytic systems and optimized reaction conditions .

Octahydro-4,7-methano-1H-indenyl acetate has diverse applications:

  • Fragrance Industry: It is widely used as a fragrance ingredient in perfumes, soaps, and personal care products due to its appealing scent profile.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: It is utilized for studying enzyme-catalyzed reactions and metabolic pathways .

Research on the interactions of octahydro-4,7-methano-1H-indenyl acetate highlights its role in biochemical pathways and enzyme interactions. The hydrolysis of the acetate group can release acetic acid, which may influence various metabolic processes. Additionally, studies have indicated that this compound can affect sensory receptors related to olfaction, enhancing the fragrance profiles of formulations .

Several compounds share structural similarities with octahydro-4,7-methano-1H-indenyl acetate. These include:

Compound NameDescription
Octahydro-4,7-methano-1H-indeneThe parent hydrocarbon from which octahydro-4,7-methano-1H-indenyl acetate is derived.
Octahydro-1H-4,7-methano-indene-5-acetaldehydeA related compound used in perfumery that contributes different olfactory notes.
Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehydeAnother derivative utilized in fragrance applications with unique properties.

Uniqueness

Octahydro-4,7-methano-1H-indenyl acetate stands out due to its specific bicyclic structure combined with the acetate functional group, which imparts distinctive olfactory characteristics making it particularly valuable in fragrance formulations compared to its analogs .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types